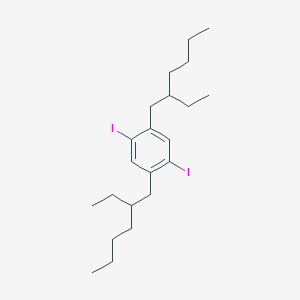

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene

Description

Significance of Halogenated Aromatic Scaffolds in Organic Synthesis and Materials Science

Halogenated aromatic scaffolds are fundamental components in the fields of organic synthesis and materials science. The inclusion of halogen atoms, particularly iodine and bromine, on an aromatic ring provides reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. These reactions are instrumental in forming new carbon-carbon bonds, enabling the systematic construction of large, well-defined π-conjugated molecules and polymers.

Beyond their synthetic utility, halogens play a crucial role in tuning the electronic and physical properties of materials. Halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic region (the σ-hole), has been recognized as a powerful tool for directing molecular self-assembly and crystal engineering. acs.orgacs.org This directional interaction can influence the solid-state packing of molecules, which is critical for charge transport in organic semiconductors. acs.org Furthermore, halogenation can modify the electronic character of aromatic rings, impacting the energy levels (HOMO/LUMO) of the final materials and, consequently, their performance in electronic devices. nih.gov The strategic placement of halogens can also enhance the stability and antimicrobial properties of certain molecular scaffolds. nih.gov

Rationale for 1,4-Disubstitution in Aromatic Precursors for Conjugated Systems

The 1,4-disubstitution pattern (or para-substitution) on a benzene (B151609) ring is a deliberate design choice for creating linear and rigid polymer backbones. When monomers with this configuration are polymerized, they tend to form extended, co-planar structures that facilitate π-orbital overlap along the polymer chain. This extended conjugation is a prerequisite for efficient charge carrier mobility, a key parameter for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In the case of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene, the primary alkyl substituents are located at the 1 and 4 positions, establishing the main axis for polymer growth. The iodine atoms are strategically placed at the 2 and 5 positions, flanking the substituted core. This arrangement provides outward-facing reactive sites, making them readily accessible for metal-catalyzed polymerization reactions and minimizing steric hindrance that could otherwise lead to twisting of the polymer backbone. This specific isomer is therefore an ideal precursor for producing linear, high-molecular-weight conjugated polymers.

Role of 2-Ethylhexyl Side Chains in Modulating Molecular Architecture and Processability for Research Applications

While a rigid, planar backbone is desirable for electronic properties, it often leads to poor solubility, making material processing and characterization difficult. This challenge is overcome by attaching flexible alkyl side chains to the conjugated core. The 2-ethylhexyl group is particularly effective in this regard. nih.gov Its branched, bulky nature disrupts close intermolecular packing, thereby increasing the solubility of the resulting polymers in common organic solvents. nih.gov This enhanced solubility is crucial for solution-based processing techniques like spin-coating and printing, which are essential for fabricating thin-film devices.

The 2-ethylhexyl side chains not only ensure processability but also influence the material's final morphology and molecular architecture. mdpi.com The presence of these bulky groups can affect the degree of crystallinity and the orientation of polymer chains in the solid state. rsc.org Furthermore, the use of chiral (S)- or (R)-2-ethylhexyl side chains can induce chirality in the polymer backbone, leading to the formation of ordered helical structures or chiral aggregates. nih.govosti.govresearchgate.net This provides a sophisticated method for controlling the material's microstructure and studying its chiroptical properties. nih.govrsc.org

Overview of Research Trajectories for this compound as a Versatile Building Block

This compound is primarily utilized as a monomer in the synthesis of novel conjugated polymers and oligomers. The two iodine atoms serve as excellent leaving groups in a variety of cross-coupling reactions, allowing it to be copolymerized with a wide range of comonomers, such as those containing boronic esters (Suzuki coupling) or organotin reagents (Stille coupling).

Research efforts employing this building block are focused on creating new materials for organic electronics. By combining it with different electron-donating or electron-accepting units, scientists can fine-tune the optoelectronic properties of the resulting polymers. Key research trajectories include:

Development of Donor-Acceptor (D-A) Copolymers: Polymerizing this compound with electron-deficient monomers to create low-bandgap polymers suitable for the active layer in organic solar cells.

Synthesis of High-Mobility Polymers for OFETs: Creating rigid, well-ordered polymers for use as the semiconductor channel in transistors.

Exploration of Chiroptical Materials: Using enantiomerically pure versions of the 2-ethylhexyl side chains to investigate the impact of chirality on polymer assembly and device performance. nih.govresearchgate.net

The compound's structure provides a reliable and adaptable platform, allowing researchers to systematically investigate structure-property relationships in advanced conjugated materials.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 225512-46-9 sigmaaldrich.com |

| Molecular Formula | C₂₂H₃₆I₂ sigmaaldrich.com |

| Molecular Weight | 554.33 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Density | 1.3991 g/mL at 25 °C sigmaaldrich.comchemhifuture.com |

| Refractive Index | n20/D 1.5564 sigmaaldrich.com |

| Flash Point | > 110 °C (>230 °F) - closed cup sigmaaldrich.com |

An in-depth examination of the synthetic approaches for this compound reveals a focus on strategic functionalization of the benzene core and meticulous purification to achieve the high-purity material required for advanced scientific research. The methodologies employed balance efficiency, selectivity, and the ultimate purity of the final compound.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-ethylhexyl)-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36I2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZQQLJIRWRBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC(=C(C=C1I)CC(CC)CCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584517 | |

| Record name | 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225512-46-9 | |

| Record name | 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis-(2-ethylhexyl)-2,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation for Research Applications of 1,4 Bis 2 Ethylhexyl 2,5 Diiodobenzene

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene.

In the FT-IR spectrum, the presence of the 2-ethylhexyl chains is confirmed by characteristic C-H stretching vibrations. Aliphatic C-H stretching bands are typically observed in the 2850-2960 cm⁻¹ region. Specifically, the asymmetric and symmetric stretching vibrations of the CH₃ groups appear around 2955 cm⁻¹ and 2870 cm⁻¹, respectively, while the CH₂ groups exhibit corresponding vibrations at approximately 2925 cm⁻¹ and 2855 cm⁻¹. The C-H bending vibrations for the alkyl groups are expected in the 1465-1375 cm⁻¹ range.

The aromatic nature of the benzene (B151609) core is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can provide further structural confirmation. The key C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy iodine atom.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Assignment |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Asymmetric and symmetric stretching of CH₂, CH₃ groups in 2-ethylhexyl chains. |

| Aromatic C-H Stretch | >3000 | >3000 | Stretching of C-H bonds on the benzene ring. |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | In-plane stretching of the benzene ring. |

| Aliphatic C-H Bend | 1375-1465 | 1375-1465 | Bending vibrations of CH₂ and CH₃ groups. |

| C-I Stretch | 500-600 | 500-600 | Stretching of the carbon-iodine bond. |

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Packing Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of molecules in the solid state. This information is critical for understanding intermolecular interactions and how they influence the bulk properties of the material.

Single crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous structural information. By obtaining a suitable single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsion angles with high precision. This allows for a detailed analysis of the molecular conformation, including the orientation of the 2-ethylhexyl chains relative to the benzene ring.

For analogous compounds like 1,4-Bis(hexyloxy)-2,5-diiodobenzene, SC-XRD studies have revealed that the alkyl chains can adopt extended, all-trans conformations. nih.gov However, the bulky and branched nature of the 2-ethylhexyl groups in the title compound may lead to more complex packing arrangements and potential disorder in the crystal lattice. The analysis would also reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···I or I···I halogen bonding interactions, which govern the solid-state packing.

While obtaining single crystals can be challenging, powder X-ray diffraction (PXRD) is a more readily applicable technique for analyzing the bulk crystallinity of a sample. The PXRD pattern of a crystalline powder consists of a series of diffraction peaks at specific angles (2θ), which are characteristic of the material's crystal lattice.

The PXRD pattern of this compound can be used to assess the degree of crystallinity of a synthesized batch. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad, diffuse features suggest a more amorphous or poorly ordered structure. Furthermore, PXRD is a powerful tool for phase identification, allowing for the detection of different crystalline polymorphs, which may exhibit distinct physical properties. By comparing the experimental PXRD pattern to one calculated from single crystal data (if available), the phase purity of the bulk sample can be confirmed.

| Diffraction Technique | Information Obtained | Relevance to this compound |

| Single Crystal X-ray Diffraction (SC-XRD) | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, intermolecular interactions. | Elucidation of the exact conformation of the 2-ethylhexyl chains and their influence on the packing motif. Identification of key intermolecular forces. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, degree of crystallinity, lattice parameters (for known structures). | Quality control of synthesized material, identification of polymorphs, and assessment of bulk sample order. |

Electron Microscopy (TEM, SEM) for Nanoscale Morphological Characterization in Prepared Films or Assemblies

When this compound is used as a precursor or a component in thin films or self-assembled structures for electronic devices, its nanoscale morphology plays a crucial role in device performance. Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are employed to visualize these nanoscale features.

For instance, in the context of organic semiconductor films, the morphology, including the size and shape of crystalline domains and the extent of phase separation in blends, directly impacts charge transport. While specific studies on films of pure this compound are not prevalent in the literature, the analysis of polymer films derived from it provides insight into the expected morphological investigations. For example, studies on polymers incorporating similar building blocks have utilized TEM and SEM to characterize the thin film morphology. researchgate.net

SEM would be used to probe the surface topography of a film, revealing features like grain boundaries, cracks, or dewetting. TEM, on the other hand, can provide higher resolution images of the internal structure, including the visualization of crystalline domains and their orientation within an amorphous matrix. In the case of self-assembled structures in solution, TEM can be used to observe the formation of nanoscale aggregates, providing information on their size, shape, and ordering. These morphological details are critical for establishing structure-property relationships in materials derived from this compound.

Computational and Theoretical Investigations of 1,4 Bis 2 Ethylhexyl 2,5 Diiodobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

There is no specific published research detailing DFT calculations on 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene. Such calculations are crucial for understanding the electronic characteristics of molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior in Condensed Phases

No dedicated MD simulation studies for this compound could be located. MD simulations are employed to understand the dynamic behavior of molecules, including their conformational changes and how they aggregate in solid or liquid states, which is particularly relevant for molecules with flexible alkyl chains like the 2-ethylhexyl groups.

Quantum Chemical Modeling of Reactivity Pathways and Energetics in Polymerization Reactions

The compound this compound is used as a monomer in polymerization reactions researchgate.net. However, specific quantum chemical models detailing the reaction pathways and the energetics of its polymerization are not available in the public literature. These studies would provide valuable information on reaction mechanisms and kinetics sci-hub.se.

Structure-Property Relationship Predictions through Advanced Computational Approaches

A detailed computational investigation establishing the structure-property relationships for this specific diiodo-compound is not available. Such studies are vital for the rational design of new materials with tailored electronic and physical properties.

Research Applications in Organic and Hybrid Electronic Materials

Precursor in π-Conjugated Polymer Synthesis for Organic Semiconductors

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene serves as a crucial monomer in the synthesis of π-conjugated polymers, which are the active components in many organic semiconductor devices. The presence of two iodine atoms on the benzene (B151609) ring provides reactive sites for various cross-coupling reactions, enabling the formation of long, conjugated polymer chains. The 2-ethylhexyl side chains are critical for ensuring the solubility of the resulting polymers in common organic solvents, which is essential for their processing and fabrication into thin films for electronic devices.

Role as a Monomer in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira Polymerizations)

The diiodo-functionality of this compound makes it an ideal monomer for several transition metal-catalyzed cross-coupling polymerizations. These reactions are powerful tools for constructing the carbon-carbon bonds that form the backbone of π-conjugated polymers.

Stille Polymerization: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. In this context, this compound can be reacted with a variety of distannylated aromatic or heteroaromatic comonomers to yield high molecular weight polymers. The choice of comonomer allows for the fine-tuning of the electronic and optical properties of the resulting polymer. For instance, copolymerization with electron-rich thiophene-based stannanes can lead to polymers with desirable charge transport characteristics.

Suzuki Polymerization: The Suzuki coupling reaction utilizes an organoboron compound, typically a boronic acid or boronic ester, and an organohalide in the presence of a palladium catalyst and a base. This compound can be effectively polymerized with diboronic acids or esters of various aromatic systems. This method is often favored due to the generally lower toxicity of boron-containing reagents compared to organotin compounds.

Sonogashira Polymerization: This cross-coupling reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While less commonly reported for this specific monomer, Sonogashira polymerization of this compound with diethynyl comonomers offers a pathway to synthesize polymers containing alkyne units in their conjugated backbone, which can significantly influence their electronic structure and material properties.

Influence on Polymer Regioregularity, Molecular Weight, and Polydispersity in Research Synthesis

The structure of the this compound monomer plays a significant role in determining the key properties of the resulting polymers, such as regioregularity, molecular weight, and polydispersity.

Regioregularity: For copolymers synthesized from asymmetric comonomers, the orientation of these units along the polymer chain, known as regioregularity, can have a profound impact on the material's properties. While this compound itself is a symmetric monomer, its copolymerization with asymmetric monomers can lead to polymers with varying degrees of regioregularity. Controlling the reaction conditions and catalyst system is crucial for achieving high regioregularity, which often leads to improved self-assembly, higher crystallinity, and enhanced charge carrier mobility. researchgate.netnih.govrsc.orgescholarship.org

Molecular Weight and Polydispersity: The molecular weight and polydispersity index (PDI) of a conjugated polymer are critical parameters that influence its processability and the performance of electronic devices. Higher molecular weight polymers generally exhibit better film-forming properties and can lead to more interconnected charge transport pathways. The choice of polymerization method and the precise control of reaction conditions, such as catalyst concentration, temperature, and reaction time, are essential for obtaining polymers with the desired high molecular weight and a narrow PDI. A narrow PDI indicates a more uniform distribution of polymer chain lengths, which can lead to more predictable and reproducible material properties.

Below is a table summarizing the typical influence of polymerization parameters on the resulting polymer properties.

| Polymer Property | Influencing Factors | Desired Outcome for High-Performance Organic Semiconductors |

| Regioregularity | Monomer symmetry, catalyst choice, reaction temperature | High regioregularity for improved packing and charge transport researchgate.netnih.gov |

| Molecular Weight | Monomer purity, catalyst activity, reaction time and temperature | High molecular weight for good film formation and mechanical properties |

| Polydispersity (PDI) | Catalyst stability, initiation and termination control | Low PDI for uniform material properties and device performance |

Investigation of Charge Transport Mechanisms in this compound-Derived Systems

Understanding the mechanisms of charge transport in polymers derived from this compound is fundamental to optimizing their performance in electronic devices. The branched 2-ethylhexyl side chains, while crucial for solubility, can also influence how the polymer chains pack in the solid state, which in turn affects how easily charge carriers (holes and electrons) can move through the material.

Experimental Probes of Charge Carrier Mobility (e.g., Time-of-Flight Photoconductivity, Field-Effect Measurements)

Several experimental techniques are employed to probe the charge carrier mobility of these materials:

Time-of-Flight (TOF) Photoconductivity: This technique directly measures the drift mobility of charge carriers. d-nb.inforesearchgate.net In a TOF experiment, a thin film of the polymer is sandwiched between two electrodes. A short pulse of light generates charge carriers near one electrode, and an applied electric field causes them to drift across the film to the other electrode. By measuring the time it takes for the carriers to traverse the film, the mobility can be calculated. This method provides valuable information about the intrinsic charge transport properties of the material. For example, in a study of poly(p-phenylenevinylene) (PPV), a related conjugated polymer, the hole mobility was determined to be in the range of 10⁻⁵ cm²/Vs at room temperature and an electric field of 10⁵ V/cm. d-nb.info

Field-Effect Measurements: Organic Field-Effect Transistors (OFETs) are three-terminal devices that are widely used to characterize the charge carrier mobility of semiconducting polymers. nih.govmcmaster.caresearchgate.net In an OFET, a gate electrode is used to modulate the conductivity of the polymer semiconductor channel between the source and drain electrodes. By analyzing the current-voltage characteristics of the OFET, the field-effect mobility can be extracted. This mobility value is often more relevant for transistor applications as it reflects charge transport in the accumulation layer at the semiconductor-dielectric interface.

Correlation with Molecular Packing, Film Morphology, and Electronic Coupling

The charge transport properties of polymers derived from this compound are intimately linked to their solid-state structure on multiple length scales.

Molecular Packing: The arrangement of polymer chains with respect to each other is critical. Efficient charge transport often relies on close π-π stacking between adjacent polymer backbones, which facilitates intermolecular hopping of charge carriers. The bulky, branched 2-ethylhexyl side chains can influence this packing. While they prevent excessive aggregation and ensure solubility, they can also increase the distance between polymer backbones, potentially hindering charge transport. d-nb.info

Electronic Coupling: The strength of the electronic coupling between adjacent polymer chains determines the rate of charge transfer between them. This coupling is highly sensitive to the distance and relative orientation of the chains. Theoretical calculations, in conjunction with experimental characterization of the morphology, can provide insights into the electronic coupling and its impact on charge transport.

The following table highlights the relationship between structural features and charge transport in these polymer systems.

| Structural Feature | Influence on Charge Transport | Characterization Techniques |

| π-π Stacking Distance | Closer stacking generally leads to higher mobility. | Grazing-Incidence X-ray Scattering (GIXS) |

| Crystallinity | Higher crystallinity often results in improved charge transport. | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) |

| Chain Orientation | "Edge-on" orientation is often favorable for in-plane charge transport in OFETs. | GIXS, Polarized UV-Vis Spectroscopy |

| Film Morphology | Smooth, uniform films with interconnected domains are desirable. | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) |

Photophysical Processes in Thin Films and Solutions of Derived Materials

The photophysical properties of polymers derived from this compound determine their suitability for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are investigated in both solution and solid-state thin films to understand the influence of intermolecular interactions.

In dilute solutions, the polymer chains are relatively isolated, and their absorption and emission spectra are characteristic of the individual chromophores. As the concentration increases or when the polymer is cast into a thin film, intermolecular interactions become more significant. These interactions can lead to changes in the absorption and emission spectra, such as red-shifts and broadening of the peaks, which can be indicative of aggregation or excimer formation.

Key photophysical parameters that are investigated include:

Absorption and Emission Spectra: These spectra reveal the electronic transitions of the material and provide information about its color and potential for light absorption and emission.

Fluorescence Quantum Yield: This parameter quantifies the efficiency of the light emission process.

Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state, which can be influenced by various quenching processes.

Studies on related conjugated polymers have shown that the nature of the side chains and the resulting molecular packing can significantly affect these photophysical properties. For instance, strong interchain interactions in the solid state can sometimes lead to a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching. Understanding and controlling these processes is crucial for the design of efficient optoelectronic materials.

Light Absorption and Emission Characteristics (e.g., Photoluminescence Quantum Yield)

Polymers derived from this compound and its analogs, particularly those incorporating BDT units, exhibit light absorption and emission properties that are critical for their function in optoelectronic devices. The photoluminescence quantum yield (PLQY), a measure of the efficiency of light emission, is a key parameter for materials used in organic light-emitting diodes (OLEDs).

For donor-acceptor (D-A) copolymers, the PLQY can be influenced by the molecular weight and the specific donor and acceptor units. For instance, in a study of copolymers based on fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole, the copolymer with a higher molecular weight exhibited a higher PLQY, which in turn led to greater luminance in an OLED device. scispace.com While specific PLQY values for polymers directly synthesized from this compound are not extensively reported in the reviewed literature, related D-A copolymers have shown PLQY values that are dependent on their chemical structure. For example, certain benzotriazole-based polymers, P1 and P2, were noted to have better fluorescent quantum efficiency than their counterparts, P3 and P4, making them more suitable as emitters in OLEDs. researchgate.net

The following table summarizes the photophysical properties of a representative D-A copolymer, PFDTBT, which is structurally related to polymers that can be synthesized from the title compound.

| Copolymer | Absorption Max (nm) | Emission Max (nm) | Optical Bandgap (eV) |

| P1 (PFDTBT) | 384, 542 | 649 | 1.70 |

| P2 (PFDTBT) | 384, 542 | 649 | 1.70 |

| P3 (PFDTBT) | 384, 542 | 649 | 1.70 |

| Data sourced from a study on PFDTBT copolymers. scispace.com |

Exciton (B1674681) Dynamics, Energy Transfer Pathways, and Charge Separation Processes

In organic electronic devices, the behavior of excitons—bound electron-hole pairs generated by light absorption—is fundamental to device operation. Key processes include exciton diffusion to a donor-acceptor interface, energy transfer between different molecules, and the separation of excitons into free charge carriers.

The exciton diffusion length, which is the average distance an exciton can travel before recombining, is a critical parameter for the efficiency of organic solar cells. In narrow bandgap polymers such as C–PCPDTBT and Si–PCPDTBT, which share structural similarities with polymers derived from the title compound, the exciton diffusion length has been measured to be approximately 10.5 nm. scispace.com This is significantly longer than the 5.4 nm measured in the more common polymer poly(3-hexylthiophene) (P3HT), suggesting that these types of materials are more efficient at harvesting excitons. scispace.com Research indicates that longer conjugation lengths in polymers generally correlate with longer exciton diffusion lengths. rsc.org

The process of charge separation at the donor-acceptor interface is another crucial step. Ultrafast spectroscopy studies on blends of the low bandgap polymer PCPDTBT with a fullerene acceptor have shown that charge transfer state formation can occur on a timescale faster than 100 femtoseconds. epj-conferences.org The efficiency of this process is influenced by the morphology of the blend, with a well-defined interface between pure donor and pure acceptor domains aiding in the separation of the charge transfer state into free charges. rsc.org

Integration into Prototype Organic Electronic Devices in a Research Context

The primary application of polymers synthesized from this compound is as the active material in various prototype organic electronic devices, where they perform functions such as light absorption, charge transport, and light emission.

Active Layer Components in Organic Photovoltaics (OPVs)

Donor-acceptor copolymers based on BDT, for which this compound is a precursor, have been extensively investigated as the electron donor material in the active layer of OPVs. rsc.org These polymers are typically blended with an electron acceptor material, such as a fullerene derivative or a non-fullerene acceptor, to form a bulk heterojunction structure that facilitates charge separation.

The performance of OPVs based on these polymers is highly dependent on the specific chemical structure of the polymer and the morphology of the active layer. For example, a polymer solar cell based on a BDT-based polymer donor, PBDB-T, and a non-fullerene acceptor has achieved a power conversion efficiency (PCE) of over 12%. chemicalbook.com Another BDT-based polymer, PBDT-TQO, when blended with a non-fullerene acceptor, resulted in a device with a PCE of up to 5.54%. epj-conferences.org

The table below presents the performance of an OPV device using a polymer derived from a BDT building block, PCPDTBSe, which is structurally related to polymers synthesized from the title compound.

| Device Configuration | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| ITO/PEDOT:PSS/PCPDTBSe:PC70BM/Ca/Al | 0.52 | 5.0 | 34.3 | 0.89 |

| Data for a PCPDTBSe-based polymer solar cell. ucla.edu |

Semiconductor Layers in Organic Field-Effect Transistors (OFETs)

The same class of BDT-based polymers are also utilized as the semiconductor layer in organic field-effect transistors (OFETs). In these devices, the ability of the polymer to transport charge carriers (holes or electrons) is the key performance metric, quantified by the charge carrier mobility. The planar structure of the BDT unit promotes intermolecular π-π stacking, which is beneficial for efficient charge transport. ucla.edu

For instance, the polymer PBDB-T, which can be synthesized from building blocks related to the title compound, has been used in organic thin-film transistors. chemicalbook.com The charge transport in these materials can be complex, with studies on the related polymer PCPDTBT revealing that hole transport is generally more efficient than electron transport, with a measured hole mobility of 1.13×10-7 m²/Vs compared to an electron mobility of 2.43×10-9 m²/Vs. rsc.org

Emitter or Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, polymers derived from this compound can be employed as either the light-emitting material in the emissive layer or as a host material for a dopant emitter. researchgate.net The electroluminescent properties of these polymers are determined by their chemical structure, which influences the color and efficiency of the emitted light.

For example, D-A copolymers containing benzotriazole (B28993) units have been synthesized and used as the emitting layer in OLEDs, producing green and red light with external quantum efficiencies of up to 0.14%. researchgate.net While specific performance data for OLEDs using polymers directly derived from this compound is limited in the available literature, the broader class of BDT-based and other D-A copolymers are recognized for their potential in lighting and display applications. scispace.commdpi.comresearchgate.net

Advanced Methodologies for Characterizing Performance in Research Devices

Current-Voltage (I-V) Characterization for Device Performance Metrics under Controlled Conditions

Current-voltage (I-V) characterization is a fundamental technique to evaluate the performance of a semiconductor in a device architecture. For a material like 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene, this analysis is typically performed in an OFET configuration to determine key performance metrics such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

In a typical bottom-gate, top-contact OFET, a solution of this compound would be deposited via a method like spin-coating or blade-coating onto a dielectric surface, such as silicon dioxide (SiO₂) or a self-assembled monolayer (SAM). aip.orgaip.org The transfer characteristics (drain current, Id, versus gate voltage, Vg) and output characteristics (Id versus drain voltage, Vd) are then measured.

From the saturation regime of the transfer curve, the field-effect mobility can be calculated, which indicates how efficiently charge carriers move through the material. Small molecules with structural similarities, such as dialkylated benzothieno-benzothiophene (BTBT) derivatives, have demonstrated that solution-processing can yield mobilities exceeding 1.0 cm²/V·s. uvm.eduuvm.edu The on/off ratio, which is the ratio of the current when the transistor is "on" to the current when it is "off," is a critical parameter for switching applications, with values often exceeding 10⁶ being desirable. cambridge.org The threshold voltage represents the gate voltage required to initiate conduction. For low-power applications, a threshold voltage near 0 V is ideal. aip.orgaip.org

For photovoltaic applications, the I-V curve (or J-V curve for current density) is measured under illumination (e.g., AM 1.5G standard) to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). These parameters together determine the power conversion efficiency (PCE) of the solar cell. bohrium.com

Table 1: Representative OFET Performance Metrics for Solution-Processed Small Molecule Semiconductors This table presents typical data ranges observed for solution-processed small molecule semiconductors analogous to this compound.

| Parameter | Representative Value Range | Reference |

| Hole Mobility (µh) | 0.01 - 10 cm²/V·s | nih.govrsc.org |

| On/Off Ratio (Ion/Ioff) | 10³ - 10⁷ | cambridge.org |

| Threshold Voltage (Vth) | -0.5 V to -6.8 V | cambridge.org |

Photoresponse Measurements and External Quantum Efficiency (EQE) Analysis for Photovoltaic Devices

When assessing this compound for use in OPVs, photoresponse measurements are essential. The external quantum efficiency (EQE) is a critical metric that quantifies the ratio of collected charge carriers to the number of incident photons at a specific wavelength. jos.ac.cn A high EQE across a broad range of the solar spectrum is necessary for achieving a high short-circuit current.

The EQE spectrum is directly related to the absorption characteristics of the active layer materials. frontiersin.org For a device incorporating this compound, likely as a donor or part of a donor-acceptor blend, the EQE would be expected to follow the absorption profile of the blend. nankai.edu.cn Modern non-fullerene acceptor-based organic solar cells can achieve peak EQE values exceeding 70%, and in some high-performance cases, over 80%. frontiersin.orgnankai.edu.cn

Analysis of the EQE spectrum can also provide insights into energy loss mechanisms. For instance, a low energy loss, defined as the difference between the material's optical bandgap and the device's Voc, is highly desirable. Some non-fullerene acceptors have achieved energy losses as low as 0.59 eV while maintaining a high EQE of over 60%, indicating efficient charge generation. rsc.orgresearchgate.net

Table 2: Typical Photovoltaic Performance of Small Molecule-Based Organic Solar Cells This table shows representative data for organic solar cells based on small molecule non-fullerene acceptors, which provides a benchmark for evaluating new materials.

| Parameter | Representative Value | Reference |

| Power Conversion Efficiency (PCE) | > 12% | nankai.edu.cn |

| Open-Circuit Voltage (Voc) | 0.8 V - 0.94 V | rsc.orgdelfo-urjc.es |

| Short-Circuit Current Density (Jsc) | > 20 mA/cm² | nankai.edu.cn |

| Peak External Quantum Efficiency (EQE) | 63% - 74% | nankai.edu.cnrsc.org |

Impedance Spectroscopy for Device Physics Analysis and Charge Recombination Pathways

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the internal processes of a device, such as charge transport and recombination. delfo-urjc.es By applying a small AC voltage perturbation over a range of frequencies and measuring the current response, a complex impedance spectrum is generated. This data can be fitted to an equivalent circuit model to extract parameters that correspond to physical processes within the device. aip.org

In the context of an OPV based on this compound, EIS can distinguish between the transport resistance (Rt) and the recombination resistance (Rrec). delfo-urjc.esaip.org A low Rt and a high Rrec are indicative of efficient charge transport and suppressed recombination, respectively, which are prerequisites for high-performance solar cells. The technique is also used to determine carrier lifetimes (τ) and the chemical capacitance (Cµ) of the device, providing deep insights into the charge carrier dynamics. aps.org Studies on small molecule solar cells have successfully used EIS to model diffusion and recombination mechanisms, finding that in some efficient devices, diffusion dominates over recombination even at high frequencies. delfo-urjc.es

Transient Photoconductivity Measurements for Carrier Lifetime and Mobility Determination

Transient techniques are employed to study the dynamics of photogenerated charge carriers, including their lifetime and mobility. Techniques such as transient absorption spectroscopy (TAS) and time-resolved microwave conductivity (TRMC) can probe the fate of charge carriers from femtoseconds to milliseconds.

For a film of this compound, TAS could be used to monitor the decay of photogenerated species. In OPV blends, this technique helps to understand charge transfer dynamics between donor and acceptor materials and identify loss pathways, such as the formation of triplet excitons which can be a source of recombination loss. mit.edu

Transient photoconductivity measurements directly probe the movement of charge carriers following a pulse of light. This allows for the calculation of carrier lifetime and mobility. Studies on other solution-processed small molecules have revealed complex transient dynamics, sometimes involving the formation of transient liquid-crystalline phases during film formation, which can ultimately lead to high carrier mobilities in the final film structure. uvm.eduuvm.edu These measurements are crucial for correlating the material's intrinsic photophysical properties with the final device performance.

Advanced Morphological Characterization in Devices (e.g., Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), Atomic Force Microscopy (AFM))

The solid-state morphology of the active layer at the nanoscale is a critical determinant of device performance. Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are two indispensable techniques for probing this structure.

AFM is used to visualize the surface topography of the film. researchgate.net For a film of this compound, AFM can reveal information about domain size, phase separation (in a blend), and surface roughness. A smooth, uniform surface is often desirable to ensure good interfacial contact with adjacent layers in a device. northwestern.edu For instance, AFM has been used to show that certain additives can improve phase separation and lead to more favorable morphologies for charge transport. bohrium.com

GIWAXS provides detailed information about the molecular packing and orientation of crystalline domains within the film. cornell.eduxenocs.com The scattering pattern can distinguish between "edge-on" and "face-on" orientations of the molecules relative to the substrate. A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is often preferred for OPVs as it facilitates vertical charge transport. Conversely, an "edge-on" orientation is typically better for the in-plane transport required in OFETs. xenocs.com GIWAXS studies on similar small molecules have shown that processing conditions and additives can significantly influence the resulting crystal orientation and degree of crystallinity, which in turn directly impacts charge mobility and device efficiency. bohrium.comrsc.org

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

One promising avenue is the exploration of catalytic C-H iodination reactions. Direct iodination of a 1,4-bis(2-ethylhexyl)benzene (B1602210) precursor would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Molecular iodine, being an inexpensive and readily available catalyst, has shown success in various organic transformations and could be explored for this purpose. rsc.orgresearchgate.net

Furthermore, the principles of green chemistry should be integrated into the synthesis of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene. This includes the use of greener solvents, such as biomass-derived 2-MeTHF, and the development of catalytic systems that can operate at lower temperatures and with higher turnover numbers. researchgate.netnih.gov The development of one-pot or multi-component reactions could also significantly enhance the efficiency and reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net

A comparative analysis of different synthetic routes using green chemistry metrics and life cycle assessment (LCA) will be crucial for identifying the most sustainable options. researchgate.netacs.orgrsc.orgchemistryconferences.org

Exploration of Alternative Side Chains and Core Modifications for Tunable Electronic and Morphological Properties

The electronic and morphological properties of organic semiconductors are intricately linked to their molecular structure. For this compound, the 2-ethylhexyl side chains play a crucial role in determining its solubility and solid-state packing. Future research should systematically investigate the impact of alternative side chains on these properties.

Replacing the 2-ethylhexyl groups with linear alkyl chains of varying lengths, or with other branched isomers, could significantly influence the intermolecular π-π stacking and, consequently, the charge carrier mobility of resulting materials. rsc.orgbohrium.commdpi.com The odd-even effect of alkyl chain length on molecular packing and electronic properties, as observed in other organic semiconductors, presents a compelling area for investigation. nih.gov

Core modifications of the diiodobenzene unit also offer a powerful strategy for tuning the electronic properties. Introducing electron-donating or electron-withdrawing groups to the benzene (B151609) ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This, in turn, would affect the charge injection and transport properties in electronic devices.

The following table illustrates a hypothetical exploration of side-chain modifications and their potential impact on material properties, based on general principles observed in organic semiconductors.

| Side-Chain Modification | Expected Impact on Solubility | Potential Effect on Solid-State Packing | Anticipated Change in Electronic Properties |

| Linear n-octyl | Moderate to good | May favor more ordered π-stacking | Potential for higher charge mobility |

| Branched 2-butyloctyl | High | Could disrupt packing, leading to amorphous films | May decrease mobility but improve blend morphology |

| Introduction of Si-containing groups | Good | Can alter intermolecular interactions and crystallinity | May lower HOMO/LUMO levels, improving air stability |

| Fluorinated alkyl chains | Variable | Can induce unique packing motifs through fluorous interactions | Can lower HOMO/LUMO levels and enhance n-type character |

Integration into Multi-Component Blends and Heterojunctions for Advanced Device Architectures

The true potential of this compound will likely be realized in its role as a building block for more complex organic electronic materials, which can then be integrated into multi-component blends and heterojunctions. The diiodo functionality makes it an ideal precursor for synthesizing a wide range of conjugated polymers and small molecules through reactions like Suzuki or Stille coupling.

Future research should focus on synthesizing novel materials derived from this compound and exploring their use in bulk heterojunction (BHJ) organic solar cells and organic photodetectors. nih.govnih.gov The formation of a well-defined phase separation between the donor and acceptor materials in a BHJ is crucial for efficient device performance. rsc.org The 2-ethylhexyl side chains of materials derived from this precursor could play a key role in controlling the blend morphology.

The use of ternary blending strategies, where a third component is added to a traditional donor-acceptor blend, is a rapidly growing area of research. nih.govnih.gov Materials derived from this compound could be investigated as the third component to optimize the morphology, light absorption, and charge transport of the active layer.

Advanced Device Architectures and Processing Techniques (e.g., Solution Processing Optimization)

The development of advanced device architectures and the optimization of processing techniques are paramount for translating new materials into high-performance organic electronic devices. For materials derived from this compound, a key advantage is their expected solubility, which makes them amenable to solution processing. rsc.orgrsc.org

Future work should focus on optimizing the deposition of these materials from solution to control the thin-film morphology. researchgate.net Techniques such as spin-coating, blade-coating, and inkjet printing could be explored. The choice of solvent, solution concentration, and deposition parameters can all have a profound impact on the crystallinity and molecular orientation within the film, which in turn affects device performance. rsc.orgresearchgate.net

The development of all-solution-processed devices, where every layer is deposited from solution, is a major goal in the field of organic electronics. electropages.com This requires materials that are not only soluble but also robust enough to withstand the deposition of subsequent layers. Research into crosslinking strategies for materials derived from this compound could be a fruitful direction. electropages.com

Synergistic Approaches Combining Experimental and Computational Studies for Predictive Materials Design

A purely experimental, trial-and-error approach to materials discovery is time-consuming and expensive. The integration of computational modeling with experimental synthesis and characterization offers a more efficient and insightful path forward. acs.orgnih.govnih.gov For this compound and its derivatives, computational chemistry can play a vital role in predicting their properties and guiding experimental efforts. eurekalert.org

Density functional theory (DFT) calculations can be used to predict the HOMO/LUMO energy levels, ionization potentials, and electron affinities of new molecules before they are synthesized. nih.govnih.govacs.org Molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of thin films. acs.orgnih.gov This predictive capability can help researchers to prioritize the most promising candidate materials for synthesis.

The synergy between experiment and theory is a powerful tool for understanding structure-property relationships. rsc.org For example, discrepancies between predicted and measured properties can lead to a refinement of the computational models and a deeper understanding of the underlying physics. This integrated approach will be essential for accelerating the discovery and optimization of new materials based on this compound.

Sustainability Considerations in Material Synthesis and Application from a Research Perspective

As the field of organic electronics matures, there is a growing emphasis on the sustainability of the materials and processes used. chemcopilot.com For this compound, this means considering the entire life cycle of the material, from the synthesis of the precursor to the disposal of the final device. rsc.orgchemistryconferences.org

Research in this area should focus on several key aspects:

Green Synthesis: As discussed in section 7.1, developing environmentally benign synthetic routes is a primary concern. researchgate.netacs.org

Material Toxicity and Degradability: The potential toxicity of this compound and its derivatives should be assessed. Designing materials that are biodegradable at the end of their life would be a significant step towards a circular economy.

Life Cycle Assessment (LCA): A comprehensive LCA can quantify the environmental impact of a material throughout its life cycle, from raw material extraction to end-of-life disposal. chemistryconferences.orgchemcopilot.com This can help to identify environmental "hotspots" and guide the development of more sustainable alternatives.

By incorporating sustainability considerations into the early stages of research and development, the scientific community can ensure that the next generation of organic electronic materials is not only high-performing but also environmentally responsible.

Q & A

Q. What are the established synthetic routes for 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene, and how do reaction conditions influence yield?

The synthesis typically involves alkylation and iodination steps. For example, analogous compounds like 1,4-Bis(hexyloxy)-2,5-diiodobenzene are synthesized via nucleophilic substitution, where hexyloxy groups are introduced to a diiodobenzene precursor under reflux conditions . Key parameters include:

- Catalyst choice : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.

- Temperature : Prolonged reflux (~18 hours) improves yield but risks side reactions like dehalogenation.

- Purification : Column chromatography or crystallization (e.g., ethanol-water mixtures) isolates the product. Reported yields for similar compounds range from 65–85% .

Q. How is the compound structurally characterized, and what crystallographic parameters are critical?

X-ray crystallography using programs like SHELXL resolves structural details. For the closely related 1,4-Bis(hexyloxy)-2,5-diiodobenzene, monoclinic crystal symmetry (space group P21/n) was confirmed with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 9.4481 |

| b (Å) | 7.8455 |

| c (Å) | 13.457 |

| β (°) | 92.148 |

| V (ų) | 996.80 |

| Absorption corrections (e.g., multi-scan via PLATON) are essential for accuracy due to iodine’s high electron density . |

Advanced Research Questions

Q. How do electronic properties of this compound support its use in organic semiconductors?

The compound’s extended π-conjugation and iodine’s heavy-atom effect enhance spin-orbit coupling, critical for triplet-state harvesting in optoelectronic devices. Studies on analogous diiodobenzene derivatives reveal:

- Bandgap tuning : Alkyl chains (e.g., 2-ethylhexyl) reduce crystallinity, improving solution processability.

- Charge transport : Time-resolved microwave conductivity (TRMC) measurements show hole mobility ~10⁻³ cm²/V·s in thin films .

Methodologically, density functional theory (DFT) simulations paired with cyclic voltammetry validate HOMO/LUMO levels .

Q. What experimental strategies resolve contradictions in reported biological interaction data for halogenated aromatics?

Discrepancies in binding affinity (e.g., with DNA or enzymes) arise from solvent polarity and assay conditions. To address this:

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics under varied pH and ionic strengths.

- Fluorescence quenching : Differentiates static vs. dynamic interactions. For example, iodine’s paramagnetic nature may artificially inflate quenching data, requiring control experiments with non-halogenated analogs .

Consistent solvent systems (e.g., DMSO:PBS mixtures) and temperature controls (25°C ± 0.5°C) minimize variability .

Q. How can computational modeling guide the design of derivatives with improved thermal stability?

Molecular dynamics (MD) simulations predict decomposition pathways. For this compound:

- Thermogravimetric analysis (TGA) : Experimental decomposition onset at ~220°C aligns with MD-predicted cleavage of C–I bonds.

- Substituent effects : Bulkier alkyl groups (e.g., branched vs. linear chains) increase steric hindrance, delaying degradation by ~30°C .

Hybrid QM/MM methods optimize substituent placement without compromising electronic properties .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines to exclude moisture/oxygen for iodide-sensitive reactions .

- Crystallography : SHELXTL (Bruker AXS) or Olex2 interfaces streamline refinement of heavy-atom structures .

- Data Reproducibility : Archive raw diffraction data (e.g., CIF files) in repositories like the Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.